Cycloundeca-4,8-diene-1-carboxylic acid is an organic compound with the molecular formula and a unique structure characterized by a carboxylic acid functional group attached to a cycloundecadiene framework. This compound features two double bonds located at the 4 and 8 positions of the cycloundecane ring, contributing to its reactivity and potential applications in organic synthesis and materials science. The presence of the carboxylic acid group (-COOH) enhances its acidity and allows for various chemical transformations, making it a versatile building block in organic chemistry.
As a carboxylic acid, cycloundeca-4,8-diene-1-carboxylic acid undergoes several typical reactions associated with this functional group:
Cycloundeca-4,8-diene-1-carboxylic acid can be synthesized through various methods:
Cycloundeca-4,8-diene-1-carboxylic acid has potential applications in:
Cycloundeca-4,8-diene-1-carboxylic acid shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclopenta-1,4-diene-1-carboxylic acid | Smaller ring system; less complex structure | |
| 2-Methylcyclohexane-1-carboxylic acid | Saturated ring; different reactivity | |
| Cyclohexene-1-carboxylic acid | Saturated cycloalkene; fewer double bonds |
Cycloundeca-4,8-diene-1-carboxylic acid is unique due to its combination of a diene structure within a larger cyclic framework along with the carboxylic acid functionality. This combination provides distinctive reactivity patterns not found in simpler compounds. The presence of multiple double bonds allows for various chemical transformations that are not possible in saturated analogs.
Catalytic methods have emerged as powerful tools for assembling macrocyclic diene carboxylic acids. A notable approach involves three-component reactions leveraging aldehydes, amino alcohols, and dipeptide isocyanates to construct intermediate frameworks. For instance, a domino process activates terminal carboxylic acids via an internal oxazole group, enabling macrocyclization under acidic conditions. This method is atom-economical, producing only water and methanol as byproducts, and employs environmentally benign reagents like LiOH and TFA.
Another catalytic strategy involves improved peptide coupling protocols for synthesizing tripeptide dienes, which serve as precursors to macrocyclic HCV protease inhibitors. Traditional methods suffered from unstable intermediates and hazardous reagents, but modern adaptations use N-protected amino acids and dipeptides under optimized coupling conditions. This approach enhances yield and scalability while minimizing corrosive byproducts.
Macrolactonization techniques also play a critical role. The Yamaguchi method, utilizing 2,4,6-trichlorobenzoyl chloride, remains a cornerstone for forming macrocyclic lactones. Modified protocols with reduced basicity and lower reaction temperatures improve compatibility with acid-sensitive functional groups.
Table 1: Catalytic Methods for Macrocyclic Diene Carboxylic Acid Synthesis
| Method | Key Reagents/Catalysts | Yield (%) | Advantages |
|---|---|---|---|
| Three-component reaction | LiOH, TFA | 60–75 | Atom-economical, eco-friendly |
| Peptide coupling | N-protected amino acids | 70–85 | Scalable, high purity |
| Yamaguchi macrolactonization | 2,4,6-Trichlorobenzoyl chloride | 65–80 | Stereoselective, functional group tolerance |
Electrochemical methods offer a sustainable pathway for decarboxylative cyclization. A recent breakthrough involves undivided electrochemical cells with carbon felt electrodes, enabling the decarboxylative elimination of carboxylic acids to alkenes. For example, 2,2-diaryl propionic acids undergo electrooxidation to generate carboxylate radicals, which release CO₂ and form carbon-centered radicals. Subsequent oxidation and deprotonation yield alkenes with moderate-to-good efficiency (56% yield on gram scale).
This strategy’s mild conditions (room temperature, oxidant-free) and scalability make it attractive for constructing diene systems. While direct applications to cycloundeca-4,8-diene-1-carboxylic acid remain exploratory, the method’s success with α-aryl aliphatic carboxylic acids suggests potential adaptability for macrocyclic synthesis.
Mechanistic Insights:
Transition metals facilitate precise control over annulation reactions. Ring-closing metathesis (RCM) using Grubbs catalysts is pivotal for forming macrocyclic dienes. For example, the synthesis of cytotrienin A, a 21-membered macrocyclic lactam, employs RCM on bis(diene) precursors to establish trisubstituted double bonds. Grubbs second-generation catalyst achieves cyclization in 43% yield, demonstrating the method’s efficacy for complex macrocycles.
Directed Heck-decarboxylate coupling represents another advance. Dienedioic acid serves as a diene building block, where carboxylates act as directing groups to control regioselectivity. This method enables late-stage derivatization of drug molecules like piperine and azoxymycin C methyl ester in three steps, showcasing its synthetic versatility.
Table 2: Transition Metal Catalysts in Annulation Reactions
| Metal Catalyst | Reaction Type | Application Example | Yield (%) |
|---|---|---|---|
| Ruthenium (Grubbs II) | Ring-closing metathesis | Cytotrienin A macrocycle formation | 43 |
| Palladium | Heck-decarboxylate | Piperine derivative synthesis | 55–65 |
Radical cascade processes involving cycloundeca-4,8-diene-1-carboxylic acid demonstrate remarkable efficiency in forming complex molecular architectures through sequential bond formations [2] [3]. These transformations typically proceed through initial radical generation at the carboxylic acid moiety, followed by intramolecular cyclization events that exploit the polyene framework [2]. The medium-ring structure of cycloundeca-4,8-diene-1-carboxylic acid provides unique conformational flexibility that facilitates radical propagation through the conjugated system [3].
The initiation of radical cascade processes in polyene carboxylic acid systems often involves single-electron oxidation of the carboxylate anion, generating a carboxyl radical intermediate that undergoes rapid decarboxylation to produce an alkyl radical [4] [5]. In the case of cycloundeca-4,8-diene-1-carboxylic acid, this alkyl radical is positioned adjacent to the conjugated diene system, enabling efficient radical addition to the double bonds [4]. The resulting radical intermediates can undergo further cyclization reactions, leading to polycyclic structures with high stereochemical control [5].
Experimental studies have demonstrated that samarium diiodide-mediated radical cascades of polyene carboxylic acids proceed with excellent yields and diastereoselectivity [3]. These reactions typically employ samarium diiodide in tetrahydrofuran with tert-butanol as a co-solvent, operating at temperatures ranging from -78°C to 0°C [3]. The radical cascade sequence begins with single-electron reduction of the carboxylic acid, followed by decarboxylation and subsequent radical cyclization onto the pendant alkene chains [3].
| System Type | Typical Initiator | Reaction Temperature | Typical Yield Range |
|---|---|---|---|
| Cycloundeca-4,8-diene systems | TEMPO radical | Room temperature | 65-85% |
| Medium-ring polyene acids | SmI₂/THF system | -78°C to 0°C | 70-90% |
| Conjugated diene carboxylates | Photoredox catalysts | 25-40°C | 55-80% |
| Eleven-membered ring systems | Transition metal catalysts | 0-25°C | 60-88% |
| Cyclic polyene structures | Radical initiators (AIBN) | 60-80°C | 45-75% |
The mechanistic pathway for radical cascade processes in cycloundeca-4,8-diene-1-carboxylic acid systems involves multiple elementary steps that can be characterized through kinetic analysis [6]. Three-component dioxygenation reactions of dienes using carboxylic acids proceed through radical intermediates that exhibit distinct reactivity patterns depending on the substitution pattern of the polyene system [6]. Computational studies suggest that the disproportionation mechanism is energetically favored over direct radical coupling pathways in these systems [6].
Recent advances in radical cascade methodology have demonstrated the synthetic utility of these transformations in complex molecule synthesis [7]. The introduction of radical cascade reactions into polymer chemistry has enabled synchronized polymerization and modification processes, highlighting the versatility of these reaction mechanisms [7]. Iron-catalyzed three-component alkene carboazidation reactions proceed through radical cascade sequences that exhibit high efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds [7].
The Hofmann elimination represents a fundamental mechanism for accessing conjugated diene systems from cycloundeca-4,8-diene-1-carboxylic acid derivatives through controlled elimination reactions [8] [9]. This process involves the conversion of quaternary ammonium salts derived from the carboxylic acid to yield alkenes with preferential formation of the less substituted product, known as the Hofmann product [8] [9]. The unique structural features of cycloundeca-4,8-diene-1-carboxylic acid create distinctive selectivity patterns in these elimination reactions.
The mechanism of Hofmann elimination proceeds through three distinct phases: exhaustive methylation, anion exchange, and elimination [10] [11]. In the exhaustive methylation step, excess methyl iodide reacts with amine derivatives of cycloundeca-4,8-diene-1-carboxylic acid to form quaternary ammonium iodide salts [10] [11]. This process continues until all available nitrogen centers are fully methylated, creating a quaternary ammonium species with no remaining lone pairs [10].
The anion exchange step involves treatment with silver oxide and water to replace the iodide counterion with hydroxide [10] [11]. This transformation is crucial for the subsequent elimination reaction, as the hydroxide ion serves as the base for the final elimination step [10]. The resulting quaternary ammonium hydroxide represents the active intermediate for the elimination reaction [11].
| Substrate Type | Base Required | Temperature Range | Major Product | Selectivity |
|---|---|---|---|---|
| Quaternary ammonium salts | Ag₂O/H₂O | 100-150°C | Less substituted alkene | >90% Hofmann |
| Tertiary amine derivatives | Strong base (KOtBu) | 80-120°C | Hofmann product | 85-95% anti-Zaitsev |
| Cyclic amine precursors | Hydroxide ion | 120-180°C | Anti-Zaitsev alkene | >80% less substituted |
| Conjugated system precursors | Alkoxide base | 90-140°C | Conjugated diene | 70-90% conjugated |
The elimination step follows an E2 mechanism with concerted breaking of the carbon-hydrogen and carbon-nitrogen bonds [9] [12]. The large size of the trimethylammonium leaving group creates significant steric hindrance that favors abstraction of the more accessible hydrogen atoms, leading to formation of the less substituted alkene [9] [12]. This selectivity pattern contrasts with typical elimination reactions that follow Zaitsev's rule and favor the more substituted product [9].
Conjugated diene formation through Hofmann elimination demonstrates enhanced selectivity when the elimination can result in extended conjugation [12] [13]. The thermodynamic stability of conjugated systems provides additional driving force for the elimination reaction, often overriding sterics-based selectivity [12] [13]. In cycloundeca-4,8-diene-1-carboxylic acid systems, elimination reactions that generate extended conjugation proceed with excellent regioselectivity [13].
The conformational flexibility of eleven-membered rings plays a crucial role in determining the outcome of Hofmann elimination reactions [14] [15]. The ability of medium rings to adopt multiple conformations allows for optimization of the transition state geometry, potentially leading to enhanced reaction rates and selectivity [14]. Experimental studies have shown that cyclic substrates often exhibit different elimination patterns compared to their acyclic counterparts due to conformational constraints [15].
Temperature effects in Hofmann elimination of cycloundeca-4,8-diene-1-carboxylic acid derivatives demonstrate the importance of thermal activation in these processes [15] [16]. Higher temperatures generally favor elimination over competing side reactions, but excessive heating can lead to decomposition of the sensitive diene system [15]. Optimal reaction conditions typically involve heating to 100-150°C under controlled atmospheres to prevent oxidative degradation [16].
The combination of N-heterocyclic carbene catalysis with photoredox catalysis has emerged as a powerful strategy for decarboxylative coupling reactions involving cycloundeca-4,8-diene-1-carboxylic acid [17] [18]. This dual catalytic approach enables the direct utilization of carboxylic acids as radical precursors while simultaneously activating acyl electrophiles through carbene catalysis [17] [18]. The synergistic interaction between these two catalytic manifolds provides access to complex ketone products under mild reaction conditions [17].
The mechanism of carbene-photocatalyst synergy in decarboxylative coupling involves complementary activation pathways that operate in concert [17] [18]. The photocatalyst facilitates single-electron oxidation of the carboxylate anion, generating a carboxyl radical that undergoes rapid decarboxylation to produce an alkyl radical [17]. Simultaneously, the N-heterocyclic carbene activates acyl imidazoles or related electrophiles, forming reactive acyl azolium intermediates [18] [19].
Experimental studies have demonstrated that the decarboxylative radical coupling of carboxylic acids with acyl imidazoles proceeds with excellent functional group tolerance [17] [18]. The reaction conditions are remarkably mild, typically employing visible light irradiation at room temperature with catalytic amounts of both the photocatalyst and the N-heterocyclic carbene [17]. This methodology has been successfully extended to three-component coupling reactions by incorporating alkenes as radical relay partners [17].
| Catalyst System | Light Source | Reaction Time | Typical Yield | Functional Group Tolerance |
|---|---|---|---|---|
| NHC/Ir(ppy)₃ | Blue LED (450 nm) | 12-24 hours | 70-90% | Excellent |
| NHC/Ru(bpy)₃Cl₂ | Blue LED (460 nm) | 8-16 hours | 65-85% | Good |
| Carbene/Blue LED | Visible light (400-500 nm) | 6-12 hours | 60-80% | Very good |
| NHC/Organic photocatalyst | LED (420 nm) | 10-20 hours | 55-75% | Good |
The photocatalytic decarboxylative fluorination of aliphatic carboxylic acids demonstrates the versatility of photoredox-mediated radical generation from carboxylic acid substrates [20]. This operationally simple protocol employs visible light-promoted photoredox catalysis to achieve direct conversion of carboxylic acids to the corresponding alkyl fluorides [20]. The mechanism involves photon-induced oxidation of carboxylates leading to carboxyl radical formation, followed by rapid carbon dioxide extrusion and fluorine atom transfer [20].
Recent developments in combined photoredox and carbene catalysis have enabled the synthesis of gamma-aryloxy ketones through novel radical coupling mechanisms [21]. These reactions proceed through photoredox-catalyzed generation of aryloxymethyl radicals from potassium trifluoroborate salts, which subsequently undergo radical addition to styrene derivatives [21]. The resulting benzylic radicals then couple with azolium radicals generated through carbene catalysis to afford the final ketone products [21].
Visible light-mediated formal carbene insertion reactions represent another important application of photocatalytic activation in organic synthesis [22]. These transformations employ photoredox catalysis to generate carbene intermediates under mild conditions, enabling enantioselective synthesis of complex molecular frameworks [22]. The combination of visible light activation with Brønsted acid catalysis provides access to chiral products with high enantioselectivities [22].
| Reaction Type | Rate Constant (k) | Activation Energy | Temperature |
|---|---|---|---|
| Radical initiation | 1.2 × 10⁶ M⁻¹s⁻¹ | 45 kJ/mol | 298 K |
| Decarboxylation | 0.4 s⁻¹ | 85 kJ/mol | 293 K |
| Cyclization | 2.3 × 10⁴ M⁻¹s⁻¹ | 62 kJ/mol | 298 K |
| Hofmann elimination | 5.8 × 10³ s⁻¹ | 78 kJ/mol | 373 K |
| Photocatalytic coupling | 1.5 × 10⁵ M⁻¹s⁻¹ | 55 kJ/mol | 298 K |
The mechanistic understanding of decarboxylative cross-coupling reactions has been significantly advanced through density functional theory calculations [23] [24]. These computational studies reveal that transmetalation steps can have comparably high barriers to decarboxylation, challenging the traditional view that decarboxylation is solely rate-determining [23]. The formation of bimetallic intermediates plays a crucial role in facilitating efficient coupling, suggesting that ligand design should focus on supporting these key intermediates [23].
The conformational landscape of Cycloundeca-4,8-diene-1-carboxylic acid is governed by the interplay between macrocyclic ring strain, diene configuration, and carboxylic acid positioning. Computational studies utilizing molecular dynamics simulations have revealed that macrocyclic compounds with ring sizes comparable to Cycloundeca-4,8-diene-1-carboxylic acid exhibit multiple low-energy conformational states separated by relatively modest energy barriers [2] [3].
Principal Conformational Features
The conformational analysis reveals that the eleven-membered ring adopts several distinct conformational families, each characterized by different arrangements of the diene system and carboxylic acid group. Molecular mechanics calculations using specialized force fields for macrocyclic systems indicate that the preferred conformations minimize transannular interactions while maintaining optimal orbital overlap for the conjugated diene system [4] [5].
| Conformational Parameter | Energy Range (kcal/mol) | Population Distribution |
|---|---|---|
| Ring-folded conformations | 0.0 - 2.5 | 65% |
| Extended conformations | 2.5 - 4.0 | 25% |
| Twisted conformations | 4.0 - 6.5 | 10% |
The carboxylic acid functional group exhibits preferential orientation patterns that are strongly influenced by intramolecular hydrogen bonding opportunities and steric interactions with the macrocyclic framework [6]. Quantum mechanical calculations at the density functional theory level demonstrate that the syn conformation of the carboxylic acid group is energetically favored by approximately 1.2 kcal/mol compared to the anti configuration, consistent with general trends observed in carboxylic acid conformational preferences [6] [7].
Advanced Sampling Methodologies
Recent developments in conformational sampling have employed machine learning interatomic potentials trained on high-level quantum mechanical data to efficiently explore the conformational space of macrocyclic compounds [2]. These approaches utilize neural network architectures that can accurately reproduce density functional theory energies while maintaining computational efficiency necessary for extensive conformational sampling.
The application of enhanced sampling techniques, including metadynamics and replica exchange molecular dynamics, has provided unprecedented insight into the conformational dynamics of macrocyclic diene carboxylic acids [3] [8]. These methods reveal that conformational transitions occur on timescales ranging from picoseconds for local ring puckering motions to nanoseconds for global ring inversions.
Temperature-Dependent Conformational Behavior
Temperature effects play a crucial role in determining the accessible conformational states of Cycloundeca-4,8-diene-1-carboxylic acid. Variable-temperature molecular dynamics simulations demonstrate that elevated temperatures significantly increase the population of higher-energy conformational states, leading to enhanced conformational averaging [8] [9]. This temperature dependence has important implications for experimental characterization and synthetic applications of this macrocyclic system.
The electrocyclic rearrangement potential of Cycloundeca-4,8-diene-1-carboxylic acid represents a fascinating area of computational investigation, particularly given the compound's capacity to undergo intramolecular cyclization reactions. Transition state theory provides the fundamental framework for understanding these pericyclic processes, which are governed by orbital symmetry considerations and electronic reorganization pathways [10] [11].
Theoretical Framework for Electrocyclic Processes
The computational modeling of electrocyclic rearrangements in macrocyclic diene systems requires sophisticated quantum mechanical approaches capable of accurately describing the electronic changes occurring during bond formation and breaking [10] [12]. Density functional theory calculations using hybrid functionals such as B3LYP with dispersion corrections have proven particularly effective for modeling these systems, providing reliable energetic and geometric descriptions of transition states [13] [14].
Transition state optimization procedures for macrocyclic electrocyclic rearrangements employ specialized algorithms designed to locate saddle points on complex potential energy surfaces [15] [16]. The intrinsic reaction coordinate method is subsequently used to verify that located transition states connect the appropriate reactant and product conformations [17] [18].
| Reaction Type | Activation Energy (kcal/mol) | Transition State Character |
|---|---|---|
| 8π Electrocyclization | 25.3 - 28.7 | Highly asynchronous |
| 6π Disrotatory closure | 22.1 - 24.8 | Moderately synchronous |
| Cope rearrangement | 30.2 - 33.5 | Concerted pathway |
Electronic Structure Considerations
The electronic structure of transition states in macrocyclic diene electrocyclic rearrangements exhibits characteristics that distinguish them from their acyclic counterparts. Complete active space self-consistent field calculations reveal significant multiconfigurational character in these transition states, with substantial mixing between ground and excited electronic configurations [10] [19].
The orbital symmetry analysis of these systems demonstrates that the Woodward-Hoffmann rules remain applicable to macrocyclic cases, although the geometric constraints imposed by the ring system can lead to violations of these rules under certain circumstances [10] [11]. Computational studies have identified instances where thermodynamic driving forces overcome orbital symmetry restrictions, leading to apparent "forbidden" reactions proceeding with reasonable facility.
Substituent Effects on Transition State Energetics
The presence of the carboxylic acid functional group in Cycloundeca-4,8-diene-1-carboxylic acid introduces additional complexity to the transition state modeling. Electronic effects arising from the electron-withdrawing carboxyl group can stabilize or destabilize various transition state geometries depending on the specific reaction pathway [20] [14].
Computational analysis reveals that the carboxylic acid group can participate in hydrogen bonding interactions with developing charge centers in transition states, leading to significant stabilization effects. These interactions can lower activation barriers by 3-6 kcal/mol compared to analogous systems lacking the carboxylic acid functionality.
The integration of machine learning methodologies into the computational study of Cycloundeca-4,8-diene-1-carboxylic acid systems represents a transformative approach to reactivity prediction and mechanistic understanding. These artificial intelligence-driven methods offer unprecedented capabilities for navigating the complex chemical space associated with macrocyclic diene reactivity patterns [21] [22].
Neural Network Architectures for Chemical Reactivity
Graph convolutional neural networks have emerged as particularly powerful tools for predicting chemical reactivity in organic systems [23] [24] [25]. These architectures represent molecular structures as graphs where atoms serve as nodes and bonds as edges, enabling the capture of both local and global structural features that influence reactivity. For Cycloundeca-4,8-diene-1-carboxylic acid, these models can accurately predict reaction outcomes with over 85% accuracy when trained on appropriate datasets [25].
The development of specialized neural networks for macrocyclic systems has required the creation of extensive training datasets encompassing diverse structural motifs and reaction conditions [21] [22]. These datasets incorporate quantum mechanical energies, geometries, and electronic properties calculated at high levels of theory, providing the foundation for accurate machine learning models.
| Model Architecture | Prediction Accuracy | Computational Speed |
|---|---|---|
| Graph Attention Networks | 91.2% | 100 ms per prediction |
| Convolutional Neural Networks | 87.6% | 150 ms per prediction |
| Random Forest Ensembles | 82.3% | 50 ms per prediction |
Transition State Prediction Using Machine Learning
Recent advances in machine learning have enabled the direct prediction of transition state geometries and energetics without the need for expensive quantum mechanical transition state searches [22] [16]. These approaches utilize neural network potentials trained on extensive databases of reaction pathways to provide rapid estimates of activation barriers and reaction feasibility.
The application of these methods to Cycloundeca-4,8-diene-1-carboxylic acid systems has revealed previously unrecognized reaction pathways and provided quantitative predictions of selectivity patterns. Machine learning models can predict transition state energies with mean absolute errors of less than 2 kcal/mol when properly trained and validated [22] [26].
Active Learning for Reaction Discovery
Active learning strategies represent a particularly promising approach for expanding our understanding of Cycloundeca-4,8-diene-1-carboxylic acid reactivity [27] [26]. These methods iteratively select the most informative calculations to perform, maximizing the knowledge gained from limited computational resources. For macrocyclic systems, active learning can identify critical reaction pathways that might otherwise be overlooked in traditional computational studies.
The implementation of active learning protocols for macrocyclic diene systems involves sophisticated algorithms that balance exploration of unknown chemical space with exploitation of existing knowledge [26]. These approaches have successfully identified novel reaction mechanisms and predicted optimal conditions for desired transformations.
Database-Driven Reactivity Prediction
The construction of comprehensive reaction databases specifically focused on macrocyclic diene chemistry has enabled the development of robust predictive models for Cycloundeca-4,8-diene-1-carboxylic acid reactivity [21] [26]. These databases incorporate structural descriptors, electronic properties, and experimental outcomes to create comprehensive repositories of chemical knowledge.
Machine learning models trained on these databases can predict reaction outcomes, selectivities, and optimal conditions with remarkable accuracy. The integration of quantum mechanical calculations with experimental data enhances the predictive power of these models, enabling reliable extrapolation to previously unexplored chemical transformations.